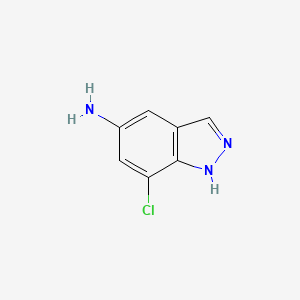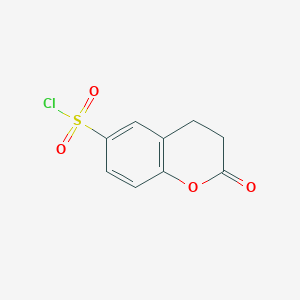![molecular formula C15H17BrN2O4 B6329628 1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate CAS No. 1269449-33-3](/img/structure/B6329628.png)
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate is a synthetic organic compound with the molecular formula C15H17BrN2O4. It is a derivative of pyrrolo[2,3-b]pyridine, a heterocyclic compound that contains both nitrogen and bromine atoms.
Métodos De Preparación
The synthesis of 1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate typically involves multiple steps. One common synthetic route includes the bromination of a pyrrolo[2,3-b]pyridine precursor, followed by esterification to introduce the tert-butyl and ethyl groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be employed to remove or modify functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .
Aplicaciones Científicas De Investigación
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
The molecular targets and pathways involved depend on the specific application of the compound. For example, in cancer research, the compound may target kinases involved in cell proliferation, leading to the inhibition of tumor growth .
Comparación Con Compuestos Similares
1-tert-butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate can be compared with other pyrrolo[2,3-b]pyridine derivatives. Similar compounds include:
1-tert-butyl 2-ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
1-tert-butyl 2-ethyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate: The presence of a fluorine atom can influence the compound’s stability and interactions with molecular targets.
1-tert-butyl 2-ethyl 4-iodo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate: The iodine atom can enhance the compound’s reactivity in certain chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications .
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 4-bromopyrrolo[2,3-b]pyridine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-5-21-13(19)11-8-9-10(16)6-7-17-12(9)18(11)14(20)22-15(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYVWLKWMGHGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2N1C(=O)OC(C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)




![1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6329592.png)



![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)



